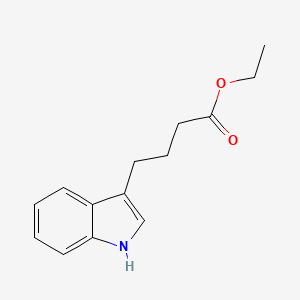
Ethyl 4-(1h-indol-3-yl)butanoate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Enzyme Inhibition
Ethyl 4-(1H-indol-3-yl)butanoate is used in the synthesis of various biologically active compounds. A study by Nazir et al. (2018) demonstrated its use in creating novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides. These compounds were potent urease inhibitors, showing promise for therapeutic applications in drug design (Nazir et al., 2018).
Structural Analysis and Crystallography
Farghaly and Gomha (2012) worked on ethyl 3-{2-[(3-Methyl-1H-indol-2-yl)carbonyl]hydrazinylidene} butanoate, a compound related to Ethyl 4-(1H-indol-3-yl)butanoate. They conducted structural analysis using various spectroscopic methods, contributing to our understanding of these molecules’ physical and chemical properties (Farghaly & Gomha, 2012).
Fluorescence Studies
Krzyżak et al. (2015) synthesized compounds including ethyl 4-(2H-4,6-dimethyl-2,3-dihydroisothiazolo [5,4-b] pyridin-3-yloxy) butanoate and studied their fluorescence properties. These studies are vital for understanding the optical properties of these compounds, which can be applied in areas like sensor development and molecular imaging (Krzyżak et al., 2015).
Pharmacological Applications
A 2019 study by Abbasi et al. described the synthesis of bi-heterocyclic benzamides using Ethyl 4-(1H-indol-3-yl)butanoate. These compounds were found to be potent inhibitors of alkaline phosphatase, suggesting their potential use in medicinal applications, particularly in treatments involving bone and teeth calcification (Abbasi et al., 2019).
Anti-Diabetic Research
In another study by Nazir et al. (2018), ethyl 4-(1H-indol-3-yl)butanoate was used in the synthesis of compounds that showed significant antidiabetic potential. These molecules exhibited potent inhibition of the α-glucosidase enzyme, indicating their potential as lead molecules for the development of new antidiabetic drugs (Nazir et al., 2018).
Additional Chemical Transformations
Further, the compound has been utilized in various chemical transformations and structural studies, contributing to the development of new synthetic methods and understanding of chemical structures, as seen in works by Chandini et al. (2022) and Cucek & Verček (2008) (Chandini et al., 2022); (Cucek & Verček, 2008).
Propriétés
IUPAC Name |
ethyl 4-(1H-indol-3-yl)butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-2-17-14(16)9-5-6-11-10-15-13-8-4-3-7-12(11)13/h3-4,7-8,10,15H,2,5-6,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPNPSITAMJKFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC1=CNC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30303490 | |
| Record name | ethyl 4-(1h-indol-3-yl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30303490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(1h-indol-3-yl)butanoate | |
CAS RN |
49850-32-0 | |
| Record name | NSC158562 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158562 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 4-(1h-indol-3-yl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30303490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



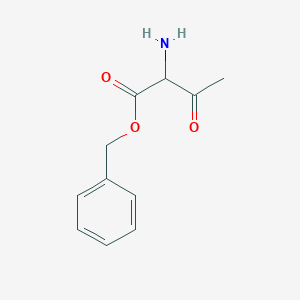
![(2R,4S)-1-[(tert-Butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid](/img/structure/B3268809.png)
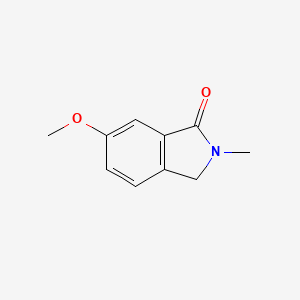
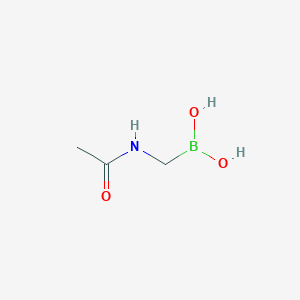
![5-Aminoimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B3268829.png)

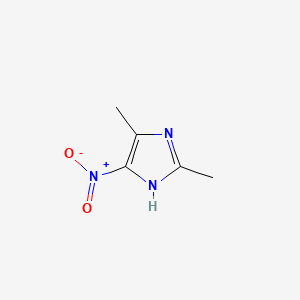

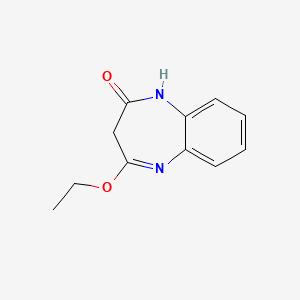
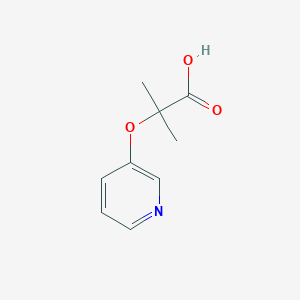
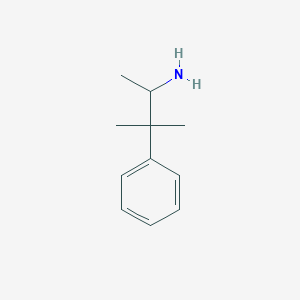
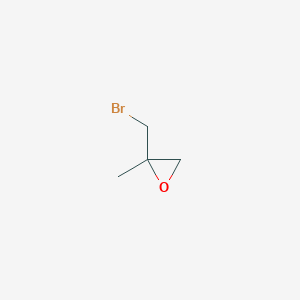
![3-Amino-4-nitro-[2]naphthoic acid](/img/structure/B3268889.png)
